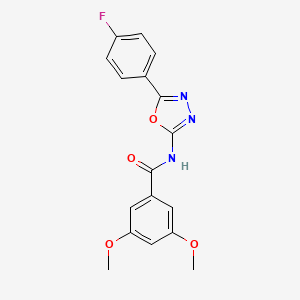
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a dimethoxybenzamide group. Compounds with these functional groups are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique
Antimicrobial Applications
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide, due to its structural characteristics, has been explored in the field of antimicrobial research. A study highlighted the synthesis of fluorobenzamides, including compounds with structures similar to the mentioned chemical, exhibiting promising antimicrobial properties against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Another related study synthesized 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, demonstrating significant antimicrobial activity (Karthikeyan et al., 2008).
Anticonvulsant Applications
The compound's potential in anticonvulsant applications has been explored, where related compounds with fluorophenyl and 1,3,4-oxadiazol structures showed efficacy in anticonvulsant activities. These effects are believed to be mediated through benzodiazepine receptors (Zarghi et al., 2008). Another study also delved into similar compounds, demonstrating anticonvulsant activity and highlighting the relevance of fluorine atoms in enhancing therapeutic effects (Zarghi et al., 2008).
Imaging and Diagnostic Applications
In the field of imaging, a study on 5-(2-Phenoxy)phenyl-1,3,4-oxadiazole-2-yl-4-fluorobenzoate, closely related to the compound , was labeled with fluorine-18 for biological studies. This research opens up possibilities for the use of fluorinated benzamides in medical imaging, especially in positron emission tomography (PET) scans (Jalilian et al., 2000).
Polymer and Material Science Applications
The compound's derivatives have been used in the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating its potential application in the field of polymer and material sciences. These polymers exhibit high thermal stability and solubility in organic solvents, suggesting their applicability in various industrial and technological areas (Hamciuc, Hamciuc, & Brumǎ, 2005).
Insecticidal Activities
Research into compounds containing 1,3,4-oxadiazole and fluorophenyl groups has also revealed potential insecticidal properties. These compounds demonstrated activity against armyworms, suggesting their potential use in pest control (Shi et al., 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXFDQGIUOOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)
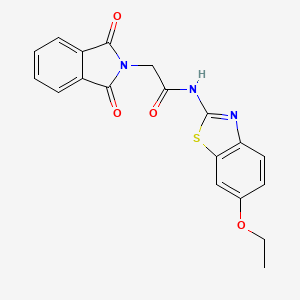
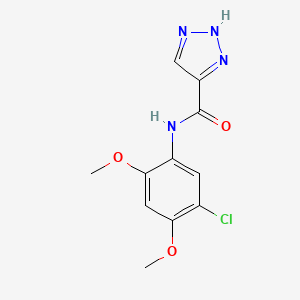
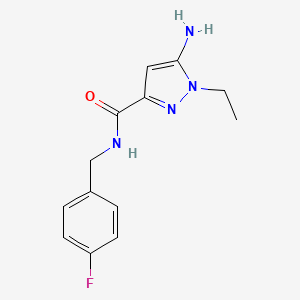
![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)
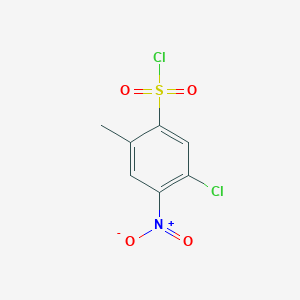


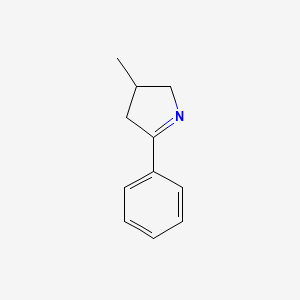
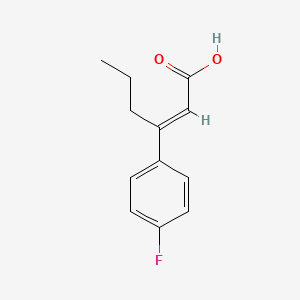

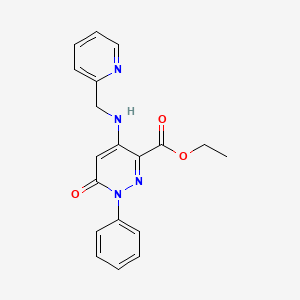
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)